![molecular formula C9H19NO3 B573654 (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate CAS No. 167216-17-3](/img/structure/B573654.png)
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
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Overview
Description
“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 . It is also known by other names such as Carbamic Acid, [(1R)-3-Hydroxy-1-Methylpropyl]-, 1,1-Dimethylethyl Ester (9CI); Boc-®-3-Aminobutan-1-Ol; N-Boc-®-3-Aminobutan-1-Ol .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate . The InChI code is 1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) and the InChI key is JSZOAOLSEKSNTD-SSDOTTSWSA-N .Physical And Chemical Properties Analysis
“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .Scientific Research Applications
Synthesis of Heterocycles
®-tert-Butyl (4-hydroxybutan-2-yl)carbamate: is utilized in the synthesis of various heterocyclic compounds. These heterocycles are significant in pharmaceutical research due to their biological activities. The compound serves as a building block for creating four-membered to seven-membered heterocycles, many of which exhibit unique biological properties .
Palladium-Catalyzed Reactions
This compound is instrumental in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines . These reactions are crucial for creating compounds used in medicinal chemistry and drug development .
Synthesis of Pyrroles
Another application is in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are important in the development of drugs due to their pharmacological significance .
Biological Relevance
The tert-butyl group, part of the compound’s structure, is significant in biology. It is involved in biosynthetic and biodegradation pathways. The unique reactivity pattern of the tert-butyl group due to its steric bulk makes it a valuable moiety in biological systems .
Drug Research and Development
Due to its role in the synthesis of biologically active molecules, ®-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable compound in drug research and development. It is used to create various pharmaceutical agents with potential therapeutic applications .
Organic Building Blocks
The compound serves as an organic building block in the construction of complex molecules. Its presence in a molecular structure can significantly alter the chemical and physical properties of the final compound, making it a versatile tool in organic synthesis .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOAOLSEKSNTD-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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